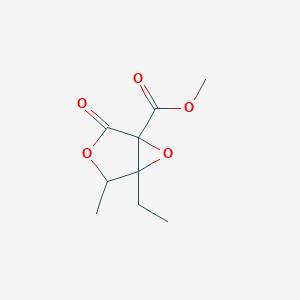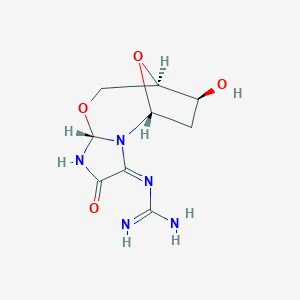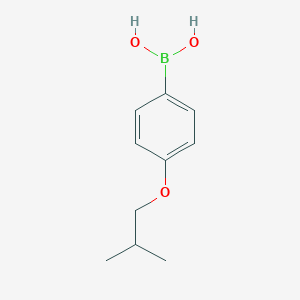
4-异丁氧基苯基硼酸
描述
4-Isobutoxyphenylboronic acid is an organic compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an isobutoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
4-Isobutoxyphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-Isobutoxyphenylboronic acid is a chemical compound with the empirical formula C10H15BO3
Mode of Action
The mode of action of 4-Isobutoxyphenylboronic acid is currently unknown due to the lack of specific studies on this compound. Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function . .
Biochemical Pathways
Boronic acids are often used in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction
Pharmacokinetics
Its solubility in various organic solvents has been reported , which could potentially influence its bioavailability.
Action Environment
The action of 4-Isobutoxyphenylboronic acid could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment, given the known sensitivity of boronic acids to these conditions . .
生化分析
Biochemical Properties
Boronic acids are generally known to interact with various biomolecules, particularly with diols in a reversible manner, forming cyclic boronate esters . This property is often exploited in the design of enzyme inhibitors or in the construction of covalent organic frameworks.
Cellular Effects
The specific cellular effects of 4-Isobutoxyphenylboronic acid are currently unknown. Boronic acids have been shown to influence cellular processes. For instance, some boronic acid derivatives can inhibit proteasomes, affecting protein degradation within cells .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific cellular context and the concentration of the compound used.
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s distribution could potentially be influenced by transporters or binding proteins that interact with boronic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxyphenylboronic acid typically involves the reaction of 4-bromophenol with isobutyl bromide in the presence of a base to form 4-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under inert conditions, typically at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Isobutoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
4-Isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 4-Isobutoxyphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
相似化合物的比较
Similar Compounds
- 4-Isobutylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Cyano-3-isobutoxyphenylboronic acid
- 2-Isobutoxy-5-methylphenylboronic acid
Uniqueness
4-Isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role. Its ability to form stable yet reversible covalent bonds with nucleophiles also sets it apart from other boronic acids, making it a valuable tool in both synthetic and biological applications .
属性
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?
A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including 4-Isobutoxyphenylboronic acid (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. 4-Isobutoxyphenylboronic acid, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


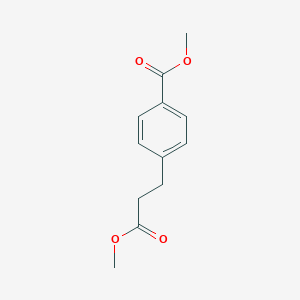

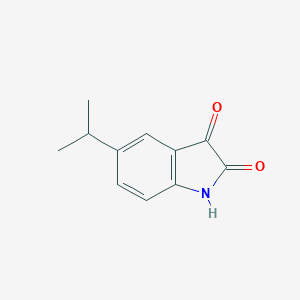
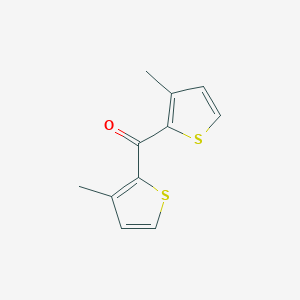
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
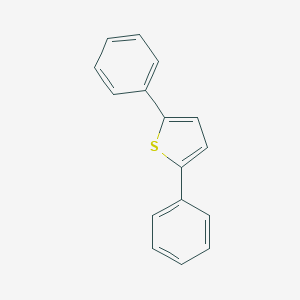
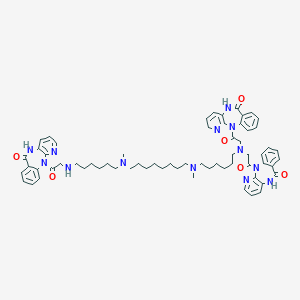
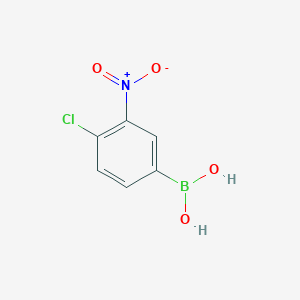
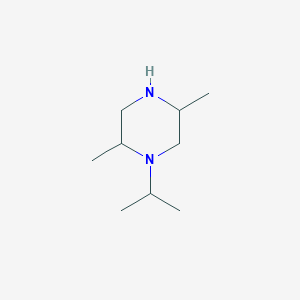
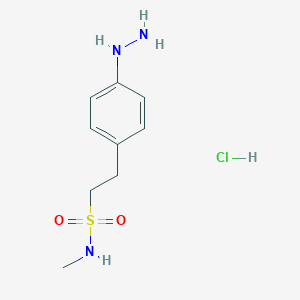
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
